molecular formula C15H20ClN3O B12214285 2-[[(1-Cyclopentylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

2-[[(1-Cyclopentylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

Cat. No.: B12214285
M. Wt: 293.79 g/mol
InChI Key: QQMUDLCMGKDTFN-UHFFFAOYSA-N
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Description

2-[[(1-Cyclopentylpyrazol-4-yl)amino]methyl]phenol;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

The synthesis of 2-[[(1-Cyclopentylpyrazol-4-yl)amino]methyl]phenol;hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions.

    Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with cyclopentyl halides in the presence of a base.

    Attachment of the phenol group: This can be done through a Mannich reaction, where the pyrazole derivative is reacted with formaldehyde and phenol.

    Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale production.

Chemical Reactions Analysis

2-[[(1-Cyclopentylpyrazol-4-yl)amino]methyl]phenol;hydrochloride can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various condensation products.

Scientific Research Applications

2-[[(1-Cyclopentylpyrazol-4-yl)amino]methyl]phenol;hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents.

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules

    Industrial Applications: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[[(1-Cyclopentylpyrazol-4-yl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

2-[[(1-Cyclopentylpyrazol-4-yl)amino]methyl]phenol;hydrochloride can be compared with other pyrazole derivatives, such as:

    3-Aminopyrazole: This compound has a similar pyrazole core but differs in the substitution pattern. It is known for its use in the development of kinase inhibitors.

    4-Aminopyrazole: Another pyrazole derivative with a different substitution pattern, used in the synthesis of various bioactive molecules.

    5-Aminopyrazole: This compound is used in the development of anti-inflammatory and anticancer agents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H20ClN3O

Molecular Weight

293.79 g/mol

IUPAC Name

2-[[(1-cyclopentylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C15H19N3O.ClH/c19-15-8-4-1-5-12(15)9-16-13-10-17-18(11-13)14-6-2-3-7-14;/h1,4-5,8,10-11,14,16,19H,2-3,6-7,9H2;1H

InChI Key

QQMUDLCMGKDTFN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)NCC3=CC=CC=C3O.Cl

Origin of Product

United States

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